molecular formula C9H14N4OS B7479544 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide

Cat. No. B7479544
M. Wt: 226.30 g/mol
InChI Key: CHIRDRYOUOJZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the triazole family and has a unique structure that makes it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the inhibition of cell growth and the suppression of immune system function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in laboratory experiments. The compound has been shown to have a variety of effects on the body, including the inhibition of cell growth, the suppression of immune system function, and the inhibition of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide for lab experiments is its unique structure, which makes it a promising candidate for drug development and other scientific research applications. However, its complex synthesis method and limited availability can make it difficult to work with in the laboratory.

Future Directions

There are many future directions for research on 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide. One potential area of research is in the development of new drugs based on the compound's unique structure and mechanism of action. Another area of research is in the study of the compound's antimicrobial properties and its potential use as a treatment for bacterial and fungal infections. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the body.

Synthesis Methods

The synthesis of 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide involves a multi-step process that requires specialized knowledge and equipment. The first step involves the synthesis of 5-cyclopropyl-4-methyl-1,2,4-triazole-3-thiol, which is then reacted with N-methylacetamide to produce the final product. This synthesis method has been optimized over time and is now a reliable and efficient process for producing large quantities of the compound.

Scientific Research Applications

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in drug development, where the compound has shown potential as a treatment for various diseases. It has also been studied for its antimicrobial properties, and its ability to inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-10-7(14)5-15-9-12-11-8(13(9)2)6-3-4-6/h6H,3-5H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRDRYOUOJZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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